

Spectroscopic Profile of 5,7-Difluoroquinoxaline: A Technical Guide

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Compound of Interest

Compound Name:	5,7-Difluoroquinoxaline
CAS No.:	1215205-81-4
Cat. No.:	B594724

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This guide provides an in-depth analysis of the key spectroscopic data for **5,7-Difluoroquinoxaline**, a fluorinated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. By leveraging predictive methodologies and established spectroscopic principles, this document serves as a comprehensive resource for the characterization and understanding of this molecule.

Introduction

5,7-Difluoroquinoxaline is a member of the quinoxaline family, a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties. The introduction of fluorine atoms into the quinoxaline scaffold can significantly modulate its physicochemical and pharmacological properties, making it a subject of considerable interest in drug discovery and development. Accurate structural elucidation through spectroscopic techniques is paramount for advancing research in this area. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5,7-Difluoroquinoxaline**.

Molecular Structure and Analysis Workflow

The structural framework of **5,7-Difluoroquinoxaline** dictates its spectroscopic behavior. Understanding the interplay of the aromatic system, the nitrogen heteroatoms, and the electron-withdrawing fluorine substituents is key to interpreting the spectral data.

Caption: Molecular structure of **5,7-Difluoroquinoxaline**.

The following sections will delve into the predicted spectroscopic data and the rationale behind the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

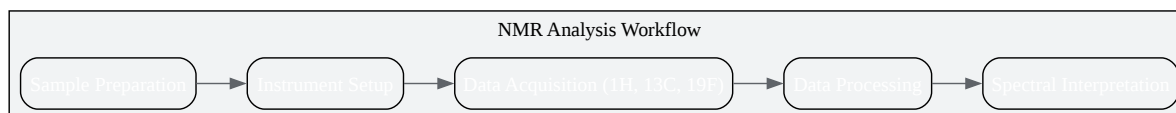
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **5,7-Difluoroquinoxaline**, ^1H , ^{13}C , and ^{19}F NMR are particularly informative.

Experimental Protocol: NMR Analysis

A general methodology for acquiring NMR spectra of quinoxaline derivatives is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **5,7-Difluoroquinoxaline** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- **^1H NMR Acquisition:** Acquire a one-dimensional ^1H NMR spectrum using standard pulse sequences. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the aromatic region, and a relaxation delay of at least 1-2 seconds.
- **^{13}C NMR Acquisition:** Obtain a proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- **^{19}F NMR Acquisition:** Acquire a one-dimensional ^{19}F NMR spectrum. This technique is highly sensitive due to the 100% natural abundance of the ^{19}F nucleus.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g.,

tetramethylsilane for ^1H and ^{13}C NMR).



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Caption: General workflow for NMR analysis of quinoxaline derivatives.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **5,7-Difluoroquinoxaline** is expected to show signals in the aromatic region. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen and fluorine atoms.

Table 1: Predicted ^1H NMR Chemical Shift Data for **5,7-Difluoroquinoxaline**

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~8.8	d	~2.0
H-3	~8.8	d	~2.0
H-6	~7.5	t	~9.0 (H-F)
H-8	~7.3	dd	~9.0 (H-F), ~2.5 (H-H)

- Interpretation: The protons H-2 and H-3 on the pyrazine ring are expected to be the most deshielded due to the adjacent nitrogen atoms, appearing at a high chemical shift. They would likely appear as doublets due to coupling with each other. The protons on the fluorinated benzene ring, H-6 and H-8, will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The strong electron-withdrawing effect of the fluorine atoms will influence their chemical shifts.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the carbons directly attached to fluorine will be significantly affected and will show large one-bond C-F coupling constants.

Table 2: Predicted ¹³C NMR Chemical Shift Data for **5,7-Difluoroquinoxaline**

Carbon	Predicted Chemical Shift (ppm)	Multiplicity (due to C-F coupling)	Coupling Constant (J, Hz)
C-2	~145	s	-
C-3	~145	s	-
C-4a	~138	d	~10
C-5	~158	d	~250
C-6	~110	d	~20
C-7	~158	d	~250
C-8	~112	d	~20
C-8a	~138	d	~10

- Interpretation: The carbons C-5 and C-7, directly bonded to fluorine, are expected to show large one-bond coupling constants (¹J_{CF}) of around 250 Hz.[1] The carbons adjacent to the fluorinated positions (C-4a, C-6, C-8, and C-8a) will exhibit smaller two- and three-bond C-F couplings. The chemical shifts of the fluorinated carbons are predicted to be significantly downfield.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule.

Table 3: Predicted ¹⁹F NMR Chemical Shift Data for **5,7-Difluoroquinoxaline**

Fluorine	Predicted Chemical Shift (ppm)	Multiplicity
F-5	~ -110	m
F-7	~ -110	m

- Interpretation: The two fluorine atoms are in slightly different chemical environments and are expected to show distinct signals. The chemical shifts will be in the typical range for aromatic fluorine compounds. The multiplicity will be complex due to coupling with the aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **5,7-Difluoroquinoxaline** is expected to show characteristic absorption bands for the aromatic C-H, C=C, C=N, and C-F bonds.

Experimental Protocol: IR Spectroscopy

- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm^{-1}).
- Data Analysis: The positions and intensities of the absorption bands are correlated with specific vibrational modes of the functional groups.

Table 4: Expected Characteristic IR Absorption Bands for **5,7-Difluoroquinoxaline**

Wavenumber (cm ⁻¹)	Vibration
3100-3000	Aromatic C-H stretching
1600-1450	Aromatic C=C and C=N stretching
1250-1000	C-F stretching
900-675	Aromatic C-H out-of-plane bending

- Interpretation: The presence of sharp peaks in the 3100-3000 cm⁻¹ region confirms the aromatic C-H bonds. The complex pattern of bands in the 1600-1450 cm⁻¹ region is characteristic of the quinoxaline ring system. A strong absorption band in the 1250-1000 cm⁻¹ range is indicative of the C-F bonds. The pattern of C-H out-of-plane bending bands can provide information about the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. It also provides information about the fragmentation pattern, which can aid in structure elucidation.

Experimental Protocol: Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
- Detection: The detector records the abundance of each ion.

Table 5: Expected Mass Spectrometry Data for **5,7-Difluoroquinoxaline**

Ion	m/z (calculated)	Interpretation
[M] ⁺	166.04	Molecular ion
[M-HCN] ⁺	139.04	Loss of hydrogen cyanide
[M-N ₂] ⁺	138.05	Loss of nitrogen molecule

- Interpretation: The mass spectrum should show a prominent molecular ion peak at m/z 166.04, corresponding to the molecular weight of **5,7-Difluoroquinoxaline** (C₈H₄F₂N₂). Common fragmentation pathways for quinoxaline derivatives include the loss of HCN and N₂ from the pyrazine ring.^{[2][3]} High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for **5,7-Difluoroquinoxaline**. The predicted NMR, IR, and Mass Spec data, along with the outlined experimental protocols, offer a robust framework for the characterization of this and related fluorinated quinoxaline derivatives. These analytical techniques, when used in concert, provide the detailed structural information necessary to advance the development of novel compounds for a wide range of scientific applications.

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